molecular formula C11H17N3 B12278847 3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel-

3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel-

Cat. No.: B12278847
M. Wt: 191.27 g/mol
InChI Key: HEARQVUKBKMUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol. It is also known by its IUPAC name, (3R,4R)-1-benzylpyrrolidine-3,4-diamine. This compound is characterized by the presence of a pyrrolidine ring substituted with two amino groups and a benzyl group.

Preparation Methods

The synthesis of 3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzylamine.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

    Synthetic Route: The synthetic route may include steps such as nucleophilic substitution, reduction, and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Scientific Research Applications

3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- can be compared with other similar compounds, such as:

    (R,R)-N-Benzyl-3,4-trans-diaminopyrrolidine: This compound shares a similar structure but may have different stereochemistry and properties.

    1-Benzylpyrrolidine-3,4-diamine: Another similar compound with slight variations in its chemical structure and reactivity.

Properties

IUPAC Name

1-benzylpyrrolidine-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEARQVUKBKMUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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